5-(3,4-Difluorophenyl)pentanoic acid
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Overview
Description
5-(3,4-Difluorophenyl)pentanoic acid is an organic compound with the molecular formula C11H12F2O2 It is characterized by a five-carbon chain ending in a carboxylic acid group, with a difluorophenyl group attached to the third and fourth positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
5-(3,4-Difluorophenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Diflunisal: A difluorophenyl derivative of salicylic acid with anti-inflammatory properties.
NV-5138: A difluorophenyl compound under investigation for its potential therapeutic effects.
Uniqueness
5-(3,4-Difluorophenyl)pentanoic acid is unique due to its specific structural features, such as the difluorophenyl group and the pentanoic acid chain. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H12F2O2/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
InChI Key |
WJLNRVPWQVMCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)O)F)F |
Origin of Product |
United States |
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